Methyl 4-(4-acetylphenoxy)benzoate
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Overview
Description
Methyl 4-(4-acetylphenoxy)benzoate is an organic compound with the molecular formula C16H14O4. It is a member of the benzoate ester family, characterized by the presence of a benzoate group linked to a phenoxy group with an acetyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylphenoxy)benzoate typically involves the esterification of 4-(4-acetylphenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of deep eutectic solvents (DESs) as both extractants and catalysts has been explored to enhance the reaction rate and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 4-(4-acetylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetylphenoxy)benzoate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in various biochemical pathways. The phenoxy group can interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-acetylphenoxy)methylbenzoate: Similar structure but with a different position of the acetyl group.
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate: Contains an ethoxy linker instead of a direct phenoxy linkage.
Uniqueness
Methyl 4-(4-acetylphenoxy)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(4-acetylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)16(18)19-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHQBZUDXBIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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